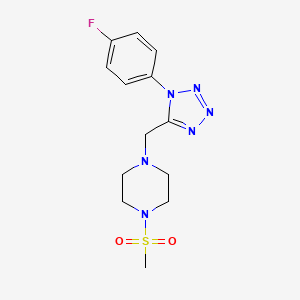

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVQVDONRBBBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 410.4 g/mol. The structure features a tetrazole ring, a fluorophenyl group, and a methylsulfonyl substituent on the piperazine ring.

| Property | Value |

|---|---|

| Molecular Formula | C19H23FN6O4S |

| Molecular Weight | 410.4 g/mol |

| IUPAC Name | N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(methylsulfonyl)piperazine |

| CAS Number | 1049380-11-1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : Achieved through cyclization reactions involving azides.

- Substitution Reactions : The introduction of the 4-fluorophenyl group is accomplished via nucleophilic substitution.

- Sulfonylation : The methylsulfonyl group is added through a sulfonylation reaction with appropriate reagents.

- Final Coupling : The final product is obtained by coupling the tetrazole derivative with the piperazine moiety under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmitter regulation, which may have implications in treating neurodegenerative diseases.

- Receptor Modulation : It exhibits affinity for sigma receptors, which are implicated in several neurological processes.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound possess significant pharmacological effects:

- Anticholinesterase Activity : Some derivatives have shown potent inhibition against acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment .

- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties in animal models, showing promise in reducing cognitive decline .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Neurotransmitter Modulation :

- Anticancer Activity :

- In Vivo Efficacy :

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds similar to 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin and norepinephrine levels, which are critical in managing depression .

Anxiolytic Effects

The compound has been investigated for its anxiolytic effects, particularly in animal models. The structural similarity to other known anxiolytics suggests potential efficacy in reducing anxiety symptoms through modulation of neurotransmitter systems .

Anticonvulsant Properties

Preliminary studies have explored the anticonvulsant potential of this compound in picrotoxin-induced seizure models. The results indicate a significant reduction in seizure activity, suggesting that it may act on GABAergic pathways .

Mechanistic Insights

The pharmacological effects of the compound are believed to be linked to its interaction with various neurotransmitter receptors, including:

- Serotonin Receptors : Modulation of serotonin levels can influence mood and anxiety.

- GABA Receptors : Enhancing GABAergic transmission may contribute to its anticonvulsant effects.

Data Table: Summary of Research Findings

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine led to enhanced antidepressant activity in rodent models. The study highlighted the importance of the tetrazole moiety in achieving desired pharmacological effects .

Case Study 2: Anxiolytic Effects

In another investigation, the compound was tested alongside established anxiolytics. Results indicated comparable efficacy, with a notable reduction in anxiety-related behaviors observed through behavioral assays like the elevated plus maze .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Key Structural Analogues and Their Properties

Key Comparisons

Substituent Effects on Tetrazole

- The fluoro group enhances electronegativity and metabolic stability (resists oxidative cleavage) compared to methoxy.

- Methoxy increases lipophilicity (logP ~1.5 vs.

Piperazine Modifications

- Methylsulfonyl (pKa ~1.5) is less acidic than tosyl (pKa ~0.5), altering ionization and solubility.

- Methylsulfonyl may enhance hydrogen bonding with polar residues in target proteins .

Biological Activity

- Fluorophenyl-Containing Analogues ():

- Flunarizine’s fluorophenyl groups stabilize interactions with calcium channels, indicating the target compound’s fluorophenyl may confer similar target affinity .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine, and how can purity be optimized?

- Methodology :

- Step 1 : React 1-(4-fluorophenyl)-1H-tetrazole-5-carbaldehyde with piperazine derivatives in a nucleophilic substitution reaction. Use polar aprotic solvents (e.g., DMF) and K₂CO₃ as a base to facilitate methylsulfonyl group incorporation .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

- Step 3 : Optimize yield (50–70%) by controlling reaction time (6–8 hours) and stoichiometric ratios (1:1.2 molar ratio of tetrazole to piperazine) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm), methylsulfonyl group (δ 3.1–3.3 ppm), and piperazine protons (δ 2.4–3.0 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm chair conformation of the piperazine ring (puckering amplitude: ~0.568 Å) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₈F₃N₃O₂) with <0.4% deviation .

Q. How is this compound screened for biological activity in preliminary studies?

- Assay Design :

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .

- Enzyme Inhibition : Evaluate inhibition of carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assay. Report Ki values (nM range) .

- Dose-Response Curves : Use triplicate experiments with 6–8 concentration points to ensure reproducibility .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for kinase or enzyme targets?

- Approaches :

- Fragment-Based Design : Replace the tetrazole moiety with triazole or pyrazole rings to improve binding affinity to tyrosine kinase ATP pockets .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate π-π stacking with hydrophobic enzyme residues .

- Docking Studies : Use AutoDock Vina to predict binding modes with hCA II (PDB: 3KS3) and prioritize derivatives with ΔG < -8 kcal/mol .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Troubleshooting :

- Standardize Assays : Use isogenic cell lines and consistent enzyme batches to minimize variability .

- Purity Verification : Re-test compounds with conflicting results via LC-MS to rule out degradation products .

- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

- Tools & Parameters :

- ADMET Prediction : Use SwissADME to assess bioavailability (TPSA < 90 Ų) and BBB permeability (AlogP > 2) .

- Metabolic Pathways : Simulate Phase I/II metabolism with StarDrop’s DEREK Nexus to identify vulnerable sites (e.g., sulfonyl group oxidation) .

- Toxicophore Mapping : Flag structural alerts (e.g., nitro groups) using FAstPT for early risk mitigation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and comply with EPA guidelines for sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.